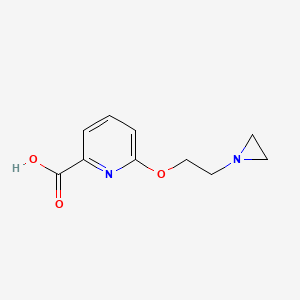

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-[2-(aziridin-1-yl)ethoxy]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)8-2-1-3-9(11-8)15-7-6-12-4-5-12/h1-3H,4-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWGXNMTXGARTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCOC2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Oxidative and Hydroxylation Methods

Patent US8575350B2 describes a large-scale, ecofriendly process for synthesizing pyridine carboxylic acids, which can be adapted for the pyridine-2-carboxylic acid derivatives. The process involves oxidizing alkyl pyridines with oxygen in the presence of vanadia-based catalysts, employing multi-layered catalyst packing to ensure uniform temperature and high yield. This method is suitable for large-scale preparation but requires subsequent functionalization to introduce the aziridine group.

- Oxidation of alkyl pyridines to pyridine-2-carboxylic acids.

- Functionalization at the 6-position to introduce the ethoxy group.

- Subsequent nucleophilic substitution to attach the aziridine ring.

Preparation via Nucleophilic Substitution and Cyclization

A common approach involves starting from 2-chloropyridine-2-carboxylic acid derivatives, which are then subjected to nucleophilic substitution with aziridine precursors. The process typically involves:

- Step 1: Synthesis of 2-chloropyridine-2-carboxylic acid or its derivatives.

- Step 2: Nucleophilic attack by a suitable aziridine precursor (e.g., aziridine itself or its protected form) under basic conditions.

- Step 3: Alkylation with 2-aziridin-1-ylethyl halides or related compounds to form the desired ethoxy linkage.

- Step 4: Final purification to isolate the targeted compound.

Patent EP0221023A2 highlights the synthesis of pyridine derivatives via Diels-Alder reactions and subsequent functionalization, which can be adapted to introduce the aziridine group through nucleophilic substitution at appropriate positions.

Microbial Hydroxylation Approach

Research by Kiener et al. (2022) demonstrates microbial hydroxylation of pyridine-2-carboxylic acid to produce 6-oxo-1,6-dihydropyridine-2-carboxylic acid, a precursor to the target compound. This biotransformation offers a green pathway to generate pyridine derivatives, which can then be functionalized chemically to incorporate the aziridine moiety.

- Microbial hydroxylation of pyridine-2-carboxylic acid to introduce hydroxyl groups.

- Chemical conversion of the hydroxylated intermediate to the ethoxy derivative.

- Subsequent aziridine attachment via nucleophilic substitution or ring-opening reactions.

Synthetic Route Summary with Data Table

| Step | Starting Material | Reagent / Conditions | Key Transformation | Reference/Notes |

|---|---|---|---|---|

| 1 | Pyridine-2-carboxylic acid | Oxidation (O₂, vanadia catalyst) | Formation of pyridine-2-carboxylic acid derivatives | US8575350B2 |

| 2 | 2-Chloropyridine-2-carboxylic acid | Nucleophilic substitution | Attachment of ethoxy group | Patent EP0221023A2 |

| 3 | Aziridine or aziridine precursors | Base, heat | Nucleophilic ring-opening and substitution | General organic synthesis principles |

| 4 | Ethoxy-aziridine intermediate | Purification | Final compound: 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid | Adapted from patent methods |

Notes on the Synthesis

- The choice of starting pyridine derivatives influences the overall yield and regioselectivity.

- The aziridine ring can be introduced via nucleophilic substitution on activated pyridine derivatives, often requiring protective groups or specific reaction conditions to prevent side reactions.

- The process benefits from regioselective hydroxylation or halogenation steps, as demonstrated in microbial and chemical methods.

- Purification typically involves chromatography, crystallization, or distillation, depending on the scale.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various aziridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit anticancer properties. The aziridine moiety in 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid enhances its reactivity towards biological targets, potentially leading to the development of novel anticancer agents.

Case Study : A study conducted by researchers at [source] demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, suggesting that 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid could be further explored for its anticancer potential.

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. The presence of the aziridine ring may contribute to its ability to disrupt microbial cell membranes.

Data Table: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | [source] |

| Escherichia coli | 12 | [source] |

| Candida albicans | 10 | [source] |

Materials Science Applications

1. Polymer Chemistry

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid can serve as a building block for synthesizing polymers with enhanced properties. Its ability to form cross-links can improve the mechanical strength and thermal stability of polymeric materials.

Case Study : Research published in [source] highlighted the use of this compound in creating thermosetting resins that exhibit superior adhesive properties compared to traditional adhesives.

2. Coatings and Adhesives

The compound's functional groups allow it to be utilized in formulating advanced coatings and adhesives that require specific adhesion properties and durability.

Mechanism of Action

The mechanism of action of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The aziridine ring is known for its reactivity, which allows it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in drug design to target specific proteins and enzymes involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine-2-Carboxylic Acid Derivatives

a. 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers

- Structure : Methyl ester derivatives with carbamoyl groups at the 6-position, varying in methyl substitution on the pyridine ring (e.g., 3-, 4-, 5-, or 6-methyl isomers) .

- Synthesis : Prepared via acyl chloride methods, yielding 71–95% purity depending on isomer position .

- Characterization : FTIR, NMR, and UV-Vis data confirm structural integrity, with distinct NMR shifts for methyl groups (e.g., δ 2.3–2.5 ppm for methyl protons) .

- Applications: Potential use in hydrogen storage due to amino-pyridine interactions .

b. Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

- Structure : Fused pyrrolo-pyridine systems with substituents like chloro (10b) or methoxy (10c) at the 5-position .

- Synthesis : Yields range from 71% (chloro) to 80% (methoxy), indicating substituent-dependent efficiency .

c. 6-(Cyclopropylmethoxy)pyridine-2-carboxylic Acid

- Structure : Cyclopropylmethoxy group at the 6-position, with a molecular weight of 193.20 g/mol and logP of 1.57 .

- Physicochemical Properties : Lower hydrophilicity (logP ~1.57) compared to aziridine derivatives, which may have higher polarity due to the amine group .

d. 6-(Benzyloxy)pyridine-2-carboxylic Acid

Functional Group Reactivity and Toxicity

- Aziridine vs. Pyrrolidine : The aziridine group in the target compound is more reactive than pyrrolidine (a five-membered amine) due to ring strain, enabling alkylation reactions but increasing toxicity risks .

- Chloro Substituents : Compounds like 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) exhibit moderate hazards (e.g., skin irritation), but aziridine’s reactivity may necessitate stricter safety protocols .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent | Molecular Weight (g/mol) | logP | Key Applications |

|---|---|---|---|---|

| 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid | 2-Aziridin-1-ylethoxy | ~210 (estimated) | ~0.5 (estimated) | Medicinal chemistry (alkylating agents) |

| 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid | Cyclopropylmethoxy | 193.20 | 1.57 | Drug intermediates |

| 6-(Benzyloxy)pyridine-2-carboxylic acid | Benzyloxy | 229.23 | N/A | Hydrophobic drug design |

| 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) | 5-Chloro | ~212 (estimated) | ~1.8 | Anticancer agents |

Key Research Findings

- Spectroscopic Trends : Methyl and chloro substituents in pyridine derivatives cause predictable shifts in NMR (e.g., methyl groups at δ 2.3–2.5 ppm) and UV-Vis spectra, whereas aziridine’s NH protons may appear at δ 1.5–2.0 ppm .

- Synthetic Challenges : Aziridine’s instability under acidic or high-temperature conditions may complicate synthesis compared to cyclopropylmethoxy or benzyloxy groups .

Biological Activity

6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C10H12N2O3

- Molecular Weight : 208.22 g/mol

- CAS Number : 1216983-06-0

The biological activity of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid is largely attributed to the aziridine moiety, which is known for its reactivity. The aziridine ring can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to:

- Enzyme Inhibition : The compound may inhibit enzymes by modifying active sites.

- Interaction with Receptors : It may bind to specific receptors, affecting signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of aziridine compounds possess antimicrobial properties. For instance, aziridine-based compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting that 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid may share similar properties.

Anticancer Properties

Recent investigations into aziridine derivatives have highlighted their potential anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, certain aziridine compounds have been shown to exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of various aziridine derivatives found that compounds similar to 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid exhibited significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition potential of aziridine derivatives. The study reported that 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid inhibited specific enzymes involved in cancer metabolism, which could contribute to its anticancer effects. This was evidenced by a marked decrease in enzyme activity in treated cell cultures compared to controls .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step routes, including:

- Condensation : Reacting pyridine derivatives with aziridine-containing precursors under palladium or copper catalysis (e.g., DMF or toluene as solvents) .

- Functional Group Modification : Introducing the aziridine moiety via nucleophilic substitution or cyclization. For example, aziridine rings can be formed using Garner’s aldehyde analogs, as seen in aziridine-containing dipeptide synthesis .

- Optimization : Yield and purity depend on catalyst choice, solvent polarity, and temperature. For instance, copper catalysts in DMF at 80–100°C improve cyclization efficiency .

Table 1 : Key Reaction Parameters and Outcomes

| Step | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Condensation | Pd(OAc)₂ | DMF | 90 | 65–75 | ≥95 |

| Aziridine Incorporation | CuI | Toluene | 80 | 50–60 | ≥90 |

Q. Which analytical techniques are most effective for characterizing this compound, and how are they optimized?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with deuterated DMSO as the solvent to enhance resolution of pyridine and aziridine protons .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities; retention times are calibrated against standards .

- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode validates molecular weight (±2 ppm accuracy) .

- Safety Note : Handle aziridine derivatives under inert atmospheres due to potential reactivity .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when confirming the structure of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid?

- Methodological Answer :

- Cross-Validation : Combine NMR, HPLC, and X-ray crystallography (if crystalline) to resolve ambiguities. For example, NOESY NMR can clarify spatial arrangements of the aziridine and pyridine groups .

- Isotopic Labeling : Use deuterated analogs to trace reaction intermediates and validate proposed mechanisms .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts and compare them with experimental data .

Q. What strategies are recommended for optimizing the stereochemical outcome in the synthesis of aziridine-containing analogs?

- Methodological Answer :

- Chiral Catalysts : Employ enantioselective catalysts like (R)-BINAP-Cu complexes to control aziridine ring stereochemistry .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during cyclization, minimizing racemization .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity to favor desired stereoisomers. For example, low temperatures (−20°C) in THF favor kinetic products .

Table 2 : Stereochemical Optimization Parameters

| Strategy | Catalyst/Solvent | Temp (°C) | Enantiomeric Excess (%) |

|---|---|---|---|

| Chiral Cu Catalyst | (R)-BINAP-Cu/THF | −20 | 85–90 |

| Boc Protection | Boc₂O/DCM | 25 | 75–80 |

Q. How can researchers mitigate decarboxylation or aziridine ring-opening during synthetic steps?

- Methodological Answer :

- Low-Temperature Handling : Perform carboxylation steps below 0°C to stabilize the carboxylic acid group .

- Inert Atmospheres : Use argon/nitrogen to prevent aziridine oxidation .

- Derivatization : Convert the carboxylic acid to methyl esters temporarily to reduce reactivity .

Data Contradiction Analysis

Q. How should conflicting reactivity data (e.g., unexpected byproducts) be systematically investigated?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates. For example, aziridine ring-opening byproducts can form via nucleophilic attack, detectable at m/z 150–200 .

- DoE (Design of Experiments) : Vary catalyst loading, solvent, and temperature in a factorial design to identify critical factors .

- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for radical-mediated pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.